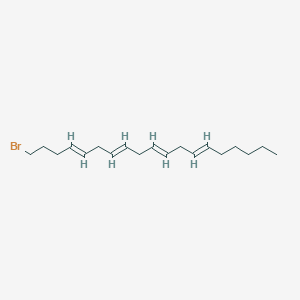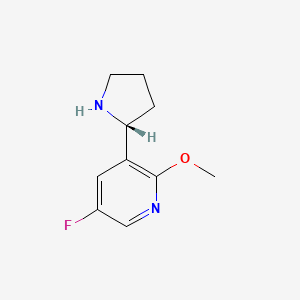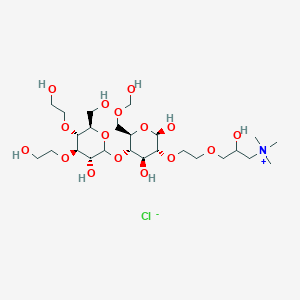
(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene is a chemical compound that belongs to the group of polyunsaturated fatty acids. It is commonly known as 19:4(n-3) and is found in various marine organisms, such as fish and algae. This compound has gained significant attention from the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Radiosynthesis in Fatty Acids
A study by Channing and Simpson (1993) detailed a radiosynthesis process involving (all Z)-1-bromononadeca-4,7,10,13-tetraene for labeling fatty acids. This process included the radical chain decarboxylation of N-hydroxypyridine-2-thione esters of arachidonic and docosahexaenoic acid, yielding the subject compound and its hexaene variant. The resulting polyhomoallylic magnesium bromides were carbonated with [11C]CO2 to produce 1-[11C]polyhomoallylic labeled fatty acids, used in scientific research for studying metabolic processes involving these fatty acids (Channing & Simpson, 1993).
Isolation from Microalgae
De los Reyes et al. (2014) conducted research on microalgae Chlamydomonas debaryana and Nannochloropsis gaditana, leading to the isolation of various oxylipins, including derivatives of (4Z,7Z,9E,11S,13Z)-11-hydroxyhexadeca-4,7,9,13-tetraenoic acid. These compounds, derived from the fatty acid 16:4Δ(4,7,10,13), demonstrated TNF-α inhibitory effects in anti-inflammatory assays, showcasing potential scientific applications in studying inflammation and related biological processes (De los Reyes et al., 2014).
Synthesis in Pheromone Study
Chen and Millar (2000) developed syntheses for isomerically pure hexadeca-10,12,14-trienals, which are components of the tobacco hornworm moth's sex pheromone. They utilized a compound structurally similar to (4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene in their research. This work provides insights into the preparation and utilization of such compounds in the study of insect behavior and pheromone communication (Chen & Millar, 2000).
Propiedades
IUPAC Name |
(4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJOMAVHOLGUBD-CGRWFSSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: Radiolabeled molecules, like the 1-[11C]polyhomoallylic fatty acids described in the paper, are valuable tools in research because they allow scientists to track the fate and distribution of these molecules within a biological system. This is particularly useful for studying fatty acid metabolism, transport, and incorporation into cell membranes. The short half-life of the carbon-11 isotope (around 20 minutes) makes these compounds suitable for positron emission tomography (PET) imaging, a technique that can visualize and quantify biological processes in living organisms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine](/img/no-structure.png)

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)





![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)